An In-Depth Technical Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
An In-Depth Technical Guide to Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS Number: 1234616-15-9
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures, the azaindole core—a bioisosteric analog of indole—has emerged as a cornerstone in the design of targeted therapeutics.[1][2] The strategic replacement of a carbon atom in the indole's benzene ring with nitrogen gives rise to a family of isomers, each with distinct electronic and hydrogen-bonding properties. This guide focuses on a key derivative of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family: Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .
With the Chemical Abstracts Service (CAS) number 1234616-15-9 , this compound represents a highly versatile and strategically functionalized building block for drug discovery.[3] Its utility stems from the unique combination of a reactive chlorine atom at the 4-position of the pyridine ring and an ethyl carboxylate group at the 2-position of the pyrrole ring. This arrangement provides orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective drug candidates, particularly in the realm of kinase inhibitors.[4] This document serves as a comprehensive technical resource for researchers, providing insights into its synthesis, chemical properties, and critical role as a pharmaceutical intermediate.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The key identifiers and properties of Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1234616-15-9 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | Calculated |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (Typical) | [3] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(Cl)N=C2 | Inferred |
Synthesis and Mechanistic Considerations
Stage 1: Formation of the 6-Azaindole-2-carboxylate Core
A robust and frequently cited method for the construction of the 1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by a reductive cyclization. This pathway provides a reliable entry into the core structure.
Caption: General pathway for the synthesis of the 6-azaindole-2-carboxylate core.
Causality of Experimental Choices:
-
Starting Material: 4-Methyl-3-nitropyridine is selected as it contains the necessary pyridine nitrogen and a nitro group that can be reduced to an amine, which is essential for the subsequent cyclization to form the pyrrole ring. The methyl group provides the carbon atom that will become part of the pyrrole ring.
-
Condensation: The condensation with diethyl oxalate under basic conditions forms a key intermediate where the ester functionality is introduced.
-
Reductive Cyclization: The nitro group is reduced to an amine, which then intramolecularly attacks the adjacent carbonyl group, leading to the formation of the fused pyrrole ring. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., Zinc in acetic acid) are common and effective methods for this transformation.
Stage 2: Regioselective Chlorination
With the core structure in hand, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. The electronic nature of the pyrrolopyridine ring system directs electrophilic substitution. Chlorination of pyrrole and its derivatives is typically achieved using electrophilic chlorinating agents.
Caption: Proposed final step for the synthesis of the target compound.
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine, commonly used for the chlorination of electron-rich aromatic and heteroaromatic rings like pyrroles.[5] Its use allows for controlled chlorination, minimizing over-reaction and the formation of undesired byproducts. The reaction is typically performed in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on established chemical principles for this class of compounds. It should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 4-methyl-3-nitropyridine at 0 °C.
-
Slowly add diethyl oxalate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude condensation product.
-
Dissolve the crude intermediate in ethanol or acetic acid and add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
-
Dissolve the purified Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in a suitable aprotic solvent (e.g., THF or DCM) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C to room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Reactivity and Role in Drug Discovery
The strategic placement of the chloro and ethyl ester groups makes this molecule a powerful intermediate for building molecular complexity and diversity in drug discovery programs.
Caption: Key reaction pathways for diversifying the core scaffold.
-
Cross-Coupling Reactions at the 4-Position: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig amination (with amines). This allows for the introduction of a wide array of aryl, heteroaryl, or amino substituents, which is a common strategy for targeting the solvent-exposed regions of kinase active sites.
-
Modification of the Ester Group: The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amide derivatives. This position is often crucial for establishing key hydrogen bond interactions within the hinge region of protein kinases.
Application in Kinase Inhibitor Synthesis: The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the 6-azaindole core, is a well-established "hinge-binder" in many FDA-approved kinase inhibitors. By extension, the 6-azaindole core of Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is bioisosteric and serves the same purpose. The pyrrole nitrogen and the pyridine nitrogen mimic the hydrogen bond donor-acceptor pattern of the adenine part of ATP, enabling compounds to anchor into the hinge region of the kinase ATP-binding pocket. The derivatization at the C4 and C2 positions allows for the exploration of other parts of the active site to achieve potency and selectivity.[4][6]
Spectroscopic Characterization (Predicted)
While specific, published spectra for CAS 1234616-15-9 are not available, the expected spectroscopic features can be predicted based on the analysis of closely related structures.[7][8][9]
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and ester groups.
-
¹³C NMR: The carbon spectrum would display signals for the eight unique carbons of the bicyclic core, as well as the carbonyl and ethyl carbons of the ester group. The carbon attached to the chlorine atom would show a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the pyrrole (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching vibrations.
Conclusion and Future Outlook
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 1234616-15-9) is a strategically designed chemical building block with significant potential in drug discovery. Its 6-azaindole core provides a proven scaffold for interacting with a wide range of biological targets, particularly protein kinases. The orthogonal reactivity of the chloro and ethyl ester functionalities allows for extensive and systematic chemical exploration, making it an invaluable tool for medicinal chemists. As the demand for novel, selective, and potent therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this one will undoubtedly increase, paving the way for the development of next-generation targeted therapies.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. Retrieved from [Link]
-
Gagnon, A., & Giguère, D. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. Available from: [Link]
-
Zaitsev, V. P., et al. (2019). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. Available from: [Link]
-
Hale, C. R., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 5(13), 7335–7347. Available from: [Link]
-
Babu, B. G., & Vangavaragu, J. R. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(6), 918-920. Available from: [Link]
-
PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2571-2585. Available from: [Link]
-
Tradeindia. (n.d.). ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate/ 1234616-15-9. Retrieved from [Link]
-
IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-10. Available from: [Link]
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. Available from: [Link]
-
Xu, S., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114771. Available from: [Link]
-
Eldehna, W. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(21), 5036. Available from: [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
-
Akkurt, M., et al. (2014). Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Available from: [Link]
-
ChemSrc. (n.d.). Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Khan, K. M., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Available from: [Link]
-
Ates-Alagoz, Z., et al. (2021). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6879-6900. Available from: [Link]
-
Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate(2167213-68-3) 1H NMR [m.chemicalbook.com]
![Chemical structure of Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](https://i.imgur.com/8x8F3Yp.png)
